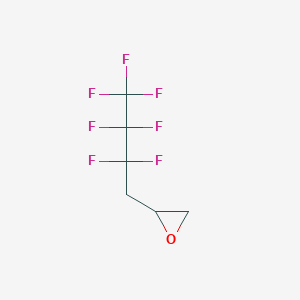

2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(2,2,3,3,4,4,4-heptafluorobutyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5F7O/c7-4(8,1-3-2-14-3)5(9,10)6(11,12)13/h3H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXNWXQYDINSHJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CC(C(C(F)(F)F)(F)F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5F7O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10379254 | |

| Record name | 1H,1H-Heptafluorobutyl epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1765-92-0 | |

| Record name | 1H,1H-Heptafluorobutyl epoxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10379254 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: Physicochemical Properties of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a summary of the available physicochemical properties of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane (CAS No. 1765-92-0). Due to a lack of experimentally determined data in publicly accessible literature for the target compound, this guide presents computed data alongside experimental data for structurally related fluorinated compounds to offer a comparative context. Detailed experimental protocols for determining key physicochemical properties such as boiling point, density, and solubility are also provided to aid researchers in the characterization of this and similar fluorinated molecules.

Introduction

This compound is a fluorinated epoxide compound. The introduction of a heptafluorobutyl group can significantly influence a molecule's physicochemical properties, including its boiling point, density, and solubility, often imparting unique characteristics such as increased volatility and altered miscibility with common solvents.[1] A thorough understanding of these properties is crucial for its application in research and development, particularly in fields like materials science and as an intermediate in organic synthesis. This guide aims to consolidate the known information about this compound and provide practical methodologies for its experimental characterization.

Physicochemical Properties

Computed and General Properties

| Property | Value | Source |

| Molecular Formula | C₆H₅F₇O | PubChem[2] |

| Molecular Weight | 226.09 g/mol | PubChem[2] |

| IUPAC Name | This compound | PubChem[2] |

| CAS Number | 1765-92-0 | PubChem[2] |

Comparative Experimental Data of a Related Compound

To provide some context for the expected properties of a compound containing a heptafluorobutyl group, the experimental data for 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate (CAS No. 13695-31-3) is presented below. It is critical to note that this is a different chemical entity, and its properties are not directly transferable to the target oxirane.

| Property | Value | Source |

| Boiling Point | 134-136 °C (lit.) | Sigma-Aldrich |

| Density | 1.345 g/mL at 25 °C (lit.) | Sigma-Aldrich |

| Refractive Index | n20/D 1.341 (lit.) | Sigma-Aldrich |

Experimental Protocols

The following sections detail generalized experimental procedures for determining the key physicochemical properties of volatile liquids. These methods can be adapted for the characterization of this compound.

Boiling Point Determination (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of a liquid.[3]

Materials:

-

Thiele tube

-

Thermometer (with appropriate range)

-

Small test tube (Durham tube)

-

Capillary tube (sealed at one end)

-

Rubber band or wire for attachment

-

Heating source (Bunsen burner or hot plate)

-

Mineral oil

Procedure:

-

Fill the Thiele tube with mineral oil to a level that will immerse the thermometer bulb and the majority of the small test tube.

-

Attach the small test tube containing the sample to the thermometer using a rubber band or wire. The bottom of the test tube should be level with the thermometer bulb.

-

Add a small amount of the sample liquid (approximately 0.5 mL) into the small test tube.

-

Place a capillary tube, with the sealed end up, into the sample liquid within the small test tube.

-

Assemble the apparatus by placing the thermometer and attached sample tube into the Thiele tube, ensuring the sample is below the oil level.

-

Gently heat the side arm of the Thiele tube. Convection currents will ensure uniform heating of the oil.

-

As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

-

Continue gentle heating until a continuous and rapid stream of bubbles is observed.

-

Turn off the heat and allow the apparatus to cool slowly.

-

The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.[3] Record this temperature.

-

It is good practice to repeat the measurement to ensure accuracy.

Density Determination (Pycnometer Method)

A pycnometer is a specialized flask used for the precise measurement of the density of a liquid.[4][5][6]

Materials:

-

Pycnometer (specific gravity bottle) with a stopper containing a capillary tube

-

Analytical balance (accurate to at least 0.001 g)

-

Distilled water

-

The sample liquid

-

Thermometer

-

Cleaning solvents (e.g., acetone)

Procedure:

-

Thoroughly clean and dry the pycnometer and its stopper.

-

Weigh the empty, dry pycnometer with its stopper on an analytical balance (mass 'm1').

-

Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. Insert the stopper, allowing excess water to exit through the capillary.

-

Carefully dry the outside of the pycnometer and weigh it (mass 'm2').

-

Record the temperature of the water. Using a reference table, find the density of water (ρ_water) at this temperature.

-

Calculate the volume of the pycnometer (V) using the formula: V = (m2 - m1) / ρ_water.

-

Empty, clean, and thoroughly dry the pycnometer.

-

Fill the pycnometer with the sample liquid, following the same procedure as with water to ensure it is completely full and free of air bubbles.

-

Weigh the pycnometer filled with the sample liquid (mass 'm3').

-

Calculate the density of the sample liquid (ρ_sample) using the formula: ρ_sample = (m3 - m1) / V.

Solubility Determination

A qualitative assessment of solubility in various solvents is a fundamental step in characterizing a new compound.[7][8][9]

Materials:

-

Small test tubes

-

Graduated pipettes or micropipettes

-

Vortex mixer

-

A range of solvents (e.g., water, ethanol, acetone, diethyl ether, hexane, toluene, dimethyl sulfoxide)

-

The sample compound

Procedure:

-

Label a series of small test tubes, one for each solvent to be tested.

-

Add a small, measured amount of the sample to each test tube (e.g., 25 mg of solid or 0.05 mL of liquid).

-

To the first test tube, add the first solvent in small increments (e.g., 0.25 mL at a time) up to a total of 3 mL.

-

After each addition, vigorously shake or vortex the test tube for a consistent period (e.g., 30 seconds).

-

Visually observe the mixture to determine if the sample has dissolved. A solution is considered homogeneous when no solid particles or liquid droplets of the sample are visible.

-

Record the solubility as "soluble," "partially soluble," or "insoluble" for that solvent. For quantitative analysis, the amount of solvent required to dissolve the sample can be recorded.

-

Repeat steps 3-6 for each of the selected solvents.

-

It is advisable to perform these tests at a controlled temperature, as solubility can be temperature-dependent.

Synthesis Workflow

The synthesis of fluorinated oxiranes, such as this compound, is typically achieved through the epoxidation of the corresponding fluoroalkene.[10] This process involves the reaction of the alkene with an oxidizing agent, often a peroxy acid like meta-chloroperoxybenzoic acid (mCPBA).

Conclusion

While specific experimental data on the physicochemical properties of this compound remains elusive in the current body of scientific literature, this guide provides the available computed data and established experimental protocols for its characterization. The provided methodologies for determining boiling point, density, and solubility are robust and widely applicable for the characterization of novel fluorinated compounds. Researchers and professionals in drug development and materials science are encouraged to utilize these protocols to generate experimental data, which will be invaluable for the broader scientific community and will facilitate the future application of this and related fluorinated oxiranes.

References

- 1. Fluoride volatility - Wikipedia [en.wikipedia.org]

- 2. (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | C6H5F7O | CID 2774886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. scribd.com [scribd.com]

- 5. che.utah.edu [che.utah.edu]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 9. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 10. Preparation of Epoxides - Epoxidation - Chemistry Steps [chemistrysteps.com]

1H and 19F NMR Analysis of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹⁹F Nuclear Magnetic Resonance (NMR) spectra of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. Due to the absence of published experimental spectra for this specific molecule, this guide offers predicted spectral data based on established principles of NMR spectroscopy and data from analogous structures. It also includes comprehensive experimental protocols for acquiring high-quality NMR data for this and similar fluorinated organic molecules.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum of this compound is expected to show signals corresponding to the three protons of the oxirane ring and the two protons of the adjacent methylene group. The chemical shifts and multiplicities of these signals are influenced by the electronegativity of the oxygen atom in the oxirane ring and the strong electron-withdrawing effect of the heptafluorobutyl group.

The protons on the oxirane ring (H-1, H-1', and H-2) form a complex spin system. Epoxide protons typically resonate in the range of 2.5-3.5 ppm.[1] The diastereotopic methylene protons of the oxirane (H-1 and H-1') will be split by each other (geminal coupling) and by the methine proton (H-2) (vicinal coupling). The methine proton (H-2) will, in turn, be split by the two methylene protons. The methylene group adjacent to the perfluoroalkyl chain (H-3) is expected to show a complex multiplet due to coupling with the methine proton of the oxirane ring and long-range coupling with the fluorine atoms on the adjacent CF₂ group.

Table 1: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| H-1 (Oxirane CH₂) | ~2.8 - 3.0 | ddd | JH1-H1' (gem) ≈ 5-7 Hz, JH1-H2 (vic, cis) ≈ 4-5 Hz, ⁴JH1-F ≈ 1-2 Hz |

| H-1' (Oxirane CH₂) | ~3.1 - 3.3 | ddd | JH1'-H1 (gem) ≈ 5-7 Hz, JH1'-H2 (vic, trans) ≈ 2-3 Hz, ⁴JH1'-F ≈ 1-2 Hz |

| H-2 (Oxirane CH) | ~3.5 - 3.8 | m | - |

| H-3 (CH₂) | ~2.4 - 2.7 | m | - |

Note: Chemical shifts are referenced to TMS (0 ppm) and are predicted for a CDCl₃ solution. Coupling constants are approximate values.

Predicted ¹⁹F NMR Spectral Data

The ¹⁹F NMR spectrum is anticipated to display three distinct signals corresponding to the three different fluorine environments in the heptafluorobutyl chain (-CF₂-, -CF₂-, and -CF₃). The chemical shifts are highly sensitive to the local electronic environment.[2] The terminal -CF₃ group is expected to appear as a triplet due to coupling with the adjacent -CF₂- group. The two non-equivalent -CF₂- groups will likely appear as complex multiplets due to geminal and vicinal ¹⁹F-¹⁹F coupling, as well as potential long-range coupling to the protons.

Table 2: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| -CF₂- (alpha to oxirane) | ~ -110 to -120 | m | - |

| -CF₂- (beta to oxirane) | ~ -125 to -135 | m | - |

| -CF₃ | ~ -80 to -85 | t | ³JF-F ≈ 8-12 Hz |

Note: Chemical shifts are referenced to CFCl₃ (0 ppm) and are predicted for a CDCl₃ solution. Coupling constants are approximate values.

Experimental Protocols

The following sections outline detailed methodologies for the NMR analysis of this compound.

Sample Preparation

Proper sample preparation is crucial for obtaining high-quality NMR spectra.[3][4][5]

-

Sample Quantity: For a standard ¹H NMR spectrum, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For ¹³C or ¹⁹F NMR, a more concentrated sample (50-100 mg) may be beneficial.[3]

-

Solvent Selection: Chloroform-d (CDCl₃) is a common choice for small organic molecules. Other deuterated solvents like acetone-d₆ or benzene-d₆ can also be used depending on the solubility of the compound.

-

Dissolution and Filtration: Dissolve the sample completely in the chosen deuterated solvent in a small vial. To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

-

Internal Standard: For accurate chemical shift referencing, an internal standard such as tetramethylsilane (TMS) for ¹H NMR (δ = 0.00 ppm) and trichlorofluoromethane (CFCl₃) for ¹⁹F NMR (δ = 0.00 ppm) should be added.

NMR Data Acquisition

These are general parameters for a modern NMR spectrometer.

¹H NMR Acquisition:

-

Spectrometer Frequency: 400 MHz or higher is recommended for better resolution.

-

Pulse Sequence: A standard single-pulse experiment.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16 scans, depending on the sample concentration.

-

Spectral Width: A range of -2 to 12 ppm is typically sufficient.

¹⁹F NMR Acquisition:

-

Spectrometer Frequency: The corresponding ¹⁹F frequency on the spectrometer (e.g., 376 MHz on a 400 MHz instrument).

-

Pulse Sequence: A standard single-pulse experiment, often with proton decoupling to simplify the spectrum.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64 scans.

-

Spectral Width: A wide spectral width of approximately 250 ppm is recommended initially to ensure all signals are captured.

2D NMR Experiments:

For unambiguous assignment of the proton and fluorine signals, 2D NMR experiments are highly recommended.

-

¹H-¹H COSY (Correlation Spectroscopy): To establish proton-proton coupling networks.

-

¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

-

¹H-¹⁹F HOESY (Heteronuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons and fluorine atoms, which can aid in confirming the structure and stereochemistry.

-

¹⁹F-¹⁹F COSY: To determine the connectivity between the different fluorine environments.

Visualizations

The following diagrams illustrate the molecular structure and a logical workflow for the NMR analysis.

Caption: Figure 1: Molecular Structure with atom numbering.

Caption: Figure 2: Workflow for NMR Analysis.

References

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. benchchem.com [benchchem.com]

- 3. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 4. NMR Spectroscopy | Sample Preparation [schuetz.cup.uni-muenchen.de]

- 5. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Mass Spectrometry of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

Introduction

This compound is a fluorinated epoxide, a class of compounds of interest in medicinal chemistry and materials science due to the unique properties conferred by the fluorine atoms. Understanding the mass spectrometric behavior of this molecule is crucial for its identification, characterization, and quality control in various applications. This technical guide provides a detailed overview of the predicted mass spectrometry of this compound, including a proposed experimental protocol, predicted fragmentation patterns, and visual diagrams to aid in understanding.

Predicted Mass Spectrum and Fragmentation

The mass spectrum of this compound is expected to be characterized by fragmentation patterns typical of both epoxides and perfluorinated chains. The molecular ion peak (M+) is anticipated to be of low abundance or entirely absent, a common feature in the mass spectra of fluorocarbons.[1] The fragmentation will likely be dominated by cleavage of the epoxide ring and the fluorinated alkyl chain.

Key Predicted Fragmentation Pathways:

-

Alpha-Cleavage of the Epoxide Ring: A primary fragmentation pathway for epoxides involves the cleavage of the C-C bond adjacent to the oxygen atom (alpha-cleavage).[2][3] This can lead to the formation of a stabilized carbocation.

-

Cleavage of the Heptafluorobutyl Chain: The C-C bonds within the heptafluorobutyl chain are susceptible to cleavage, leading to the formation of various fluorinated fragments. The high stability of the trifluoromethyl cation (CF3+) often results in a prominent peak at m/z 69.[1]

-

Rearrangement Reactions: McLafferty-type rearrangements are possible if the molecule contains gamma-hydrogens, though this is less likely to be a dominant pathway for this specific structure.

The following table summarizes the predicted major fragments for this compound.

| Predicted m/z | Proposed Fragment Ion | Fragment Structure | Proposed Origin |

| 225 | [M-CH2OH]+ | C5H2F7O | Loss of a hydroxymethyl radical |

| 197 | [C4F7]+ | C4F7 | Cleavage of the C-C bond between the oxirane and the fluorobutyl chain |

| 181 | [C4HF6O]+ | C4HF6O | Alpha-cleavage of the epoxide ring with H rearrangement |

| 131 | [C3F5]+ | C3F5 | Cleavage of the fluorobutyl chain |

| 119 | [C2F5]+ | C2F5 | Cleavage of the fluorobutyl chain |

| 69 | [CF3]+ | CF3 | Cleavage of the fluorobutyl chain (expected to be the base peak) |

| 43 | [C2H3O]+ | C2H3O | Cleavage of the epoxide ring |

Experimental Protocols

For the analysis of a volatile and fluorinated compound like this compound, Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization (EI) is the most suitable technique.

3.1. Sample Preparation

-

Standard Preparation: Prepare a stock solution of this compound in a volatile, inert solvent such as dichloromethane or ethyl acetate at a concentration of 1 mg/mL.

-

Serial Dilutions: Perform serial dilutions of the stock solution to prepare working standards at concentrations ranging from 1 µg/mL to 100 µg/mL.

-

Sample Introduction: Introduce 1 µL of the prepared sample into the GC-MS system.

3.2. GC-MS Instrumentation and Parameters

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977B GC/MSD (or equivalent)

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or a similar non-polar capillary column.

-

Inlet Temperature: 250 °C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 40 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Ion Source: Electron Ionization (EI)

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Electron Energy: 70 eV

-

Mass Range: m/z 30-500

Visualizations

The following diagrams illustrate the proposed experimental workflow and the predicted fragmentation pathways of this compound.

Caption: Experimental workflow for GC-MS analysis.

Caption: Predicted fragmentation of this compound.

Conclusion

This technical guide provides a predictive framework for understanding the mass spectrometry of this compound. The proposed experimental protocol offers a starting point for method development, while the predicted fragmentation patterns and visual diagrams serve as a valuable reference for spectral interpretation. Researchers working with this or structurally similar compounds can utilize this guide to facilitate their analytical efforts. It is important to re-emphasize that experimental verification is necessary to confirm the predicted fragmentation pathways.

References

chemical structure and CAS number for 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

An In-depth Technical Guide to 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of this compound, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identifiers

This compound is a fluorinated organic compound featuring a reactive epoxide ring. The presence of the heptafluorobutyl group significantly influences its chemical and physical properties, imparting characteristics typical of per- and polyfluoroalkyl substances (PFAS).

Caption: Chemical structure and key identifiers of this compound.

Physicochemical and Safety Data

The physicochemical properties of this compound are primarily derived from computational models.[1] Safety data is based on aggregated GHS classifications.[1]

| Property | Value | Source |

| Molecular Weight | 226.09 g/mol | PubChem[1] |

| Molecular Formula | C6H5F7O | PubChem[1] |

| XLogP3 | 2.7 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 3 | PubChem[1] |

| Exact Mass | 226.02286191 Da | PubChem[1] |

| Topological Polar Surface Area | 12.5 Ų | PubChem[1] |

| Heavy Atom Count | 14 | PubChem[1] |

| Hazard Class & Category | GHS Pictogram & Signal Word | Hazard Statement |

| Flammable liquids (Category 3) | Warning | H226: Flammable liquid and vapor[1] |

Synthesis and Reactivity

Synthesis

Reactivity

The primary mode of reactivity for epoxides is through nucleophilic ring-opening reactions. This process is driven by the relief of ring strain in the three-membered oxirane ring. The reaction can be catalyzed by either acid or base.

Under basic or neutral conditions, the nucleophile attacks one of the carbon atoms of the epoxide ring in an SN2-type reaction. In the case of asymmetrically substituted epoxides like the title compound, the nucleophile will preferentially attack the less sterically hindered carbon atom. The presence of the electron-withdrawing heptafluorobutyl group is expected to influence the regioselectivity of this reaction.[2]

Fluorinated alcohols, such as hexafluoroisopropanol (HFIP), have been shown to be powerful promoters for the ring-opening of epoxides with various carbon nucleophiles, often proceeding under milder conditions than traditional methods requiring strong Lewis acids.[3][4]

The following diagram illustrates a general workflow for the nucleophilic ring-opening of an epoxide.

Caption: A generalized workflow for the nucleophilic ring-opening of an epoxide.

Potential Applications in Research and Drug Development

While specific applications for this compound are not extensively documented, its structure suggests several potential uses, particularly in medicinal chemistry and materials science.

-

Building Block for Fluorinated Pharmaceuticals: The incorporation of fluorine into drug candidates can enhance metabolic stability, binding affinity, and lipophilicity.[5] The reactive epoxide handle of this molecule allows for its conjugation to other molecules, making it a potentially valuable building block for creating more complex fluorinated drug candidates. The ring-opening of epoxides is a key reaction in the synthesis of many pharmaceutical agents.

-

PET Imaging Agents: Fluorine-18 is a widely used radionuclide for Positron Emission Tomography (PET). The synthesis of [¹⁸F]-labeled imaging agents can sometimes be achieved through the ring-opening of epoxides with a fluoride source.[6] This suggests that a radiolabeled version of this compound could be explored for PET tracer development.

-

Materials Science: Fluorinated polymers often exhibit unique properties such as high thermal stability, chemical resistance, and low surface energy. This molecule could serve as a monomer or a modifier for creating specialty polymers and coatings.

Experimental Protocols

Detailed, validated experimental protocols for the synthesis or specific reactions of this compound are not available in the public domain literature searched. Researchers interested in working with this compound would need to adapt general procedures for the synthesis and reaction of fluorinated epoxides.

A general procedure for a nucleophilic ring-opening reaction would involve dissolving the epoxide in a suitable solvent, adding the nucleophile and a catalyst (if necessary), and stirring the mixture at an appropriate temperature until the reaction is complete, followed by standard workup and purification procedures.[7][8][9][10]

Safety and Handling

Based on the GHS classification, this compound is a flammable liquid and vapor.[1] Standard laboratory safety precautions should be followed, including working in a well-ventilated fume hood, wearing appropriate personal protective equipment (gloves, safety glasses, lab coat), and avoiding sources of ignition. For more detailed safety information, it is recommended to consult the Safety Data Sheet (SDS) from the supplier.

References

- 1. (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | C6H5F7O | CID 2774886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Facile preparation of fluorine-containing 2,3-epoxypropanoates and their epoxy ring-opening reactions with various nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. arkat-usa.org [arkat-usa.org]

- 4. researchgate.net [researchgate.net]

- 5. Applications of Fluorine in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ring Opening of Epoxides with [18F]FeF Species to Produce [18F]Fluorohydrin PET Imaging Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. Organic Syntheses Procedure [orgsyn.org]

- 10. Organic Syntheses Procedure [orgsyn.org]

A Technical Guide to the Theoretical Investigation of Fluorinated Oxirane Molecular Structures

Introduction

Oxiranes, or epoxides, are a critical class of three-membered heterocyclic compounds widely utilized as intermediates in organic synthesis and found in various biologically active molecules. The introduction of fluorine atoms into their structure can significantly alter their chemical reactivity, metabolic stability, and pharmacological properties. Theoretical and computational chemistry provides a powerful, non-experimental avenue to probe the intricate details of their molecular structure, including bond lengths, bond angles, conformational preferences, and electronic properties. This guide outlines the standard computational protocols and data presentation for such investigations.

Computational Methodologies for Oxirane Structure Elucidation

The theoretical study of molecular structures predominantly relies on quantum chemical calculations. These methods can be broadly categorized into ab initio, Density Functional Theory (DFT), and semi-empirical methods. For molecules like fluorinated oxiranes, DFT methods often provide a good balance between accuracy and computational cost.

Detailed Computational Protocol:

A typical workflow for the theoretical investigation of a substituted oxirane, such as hettafluorobutyl oxirane, would involve the following steps:

-

Initial Structure Generation: A 3D model of the molecule is constructed using molecular modeling software like Avogadro or Chem3D.

-

Geometry Optimization: This is a crucial step to find the lowest energy (most stable) conformation of the molecule. This is typically performed using a selected theoretical method and basis set. For instance, the B3LYP functional with a 6-311++G(d,p) basis set is a common choice that has been used in studies of other organic molecules.[1][2] Geometry optimization is an iterative process where the energy of the structure is minimized with respect to the coordinates of the atoms.[3]

-

Frequency Analysis: Following optimization, frequency calculations are performed at the same level of theory. This serves two purposes:

-

To confirm that the optimized structure is a true minimum on the potential energy surface (indicated by the absence of imaginary frequencies).

-

To calculate thermodynamic properties and predict vibrational spectra (e.g., IR and Raman), which can be compared with experimental data.

-

-

Conformational Analysis: For flexible molecules with rotatable bonds, a conformational search is necessary to identify all low-energy conformers. This involves systematically rotating bonds and performing geometry optimization on each resulting structure.

-

Calculation of Molecular Properties: Once the stable conformers are identified, various molecular properties can be calculated, including:

-

Geometric Parameters: Bond lengths, bond angles, and dihedral angles.

-

Electronic Properties: Dipole moment, molecular electrostatic potential (MESP), and frontier molecular orbitals (HOMO and LUMO).

-

Spectroscopic Properties: NMR chemical shifts and IR/Raman vibrational frequencies.

-

Data Presentation: Illustrative Geometric Parameters of Substituted Oxiranes

While specific data for hettafluorobutyl oxirane is unavailable, the following table illustrates how quantitative data from theoretical studies on other substituted oxiranes are typically presented. The data presented here are representative values for the oxirane ring itself, as reported in a study on various oxirane compounds.[4]

| Parameter | Typical Calculated Value |

| Bond Lengths (Å) | |

| C-C (in ring) | 1.469 |

| C-O (in ring) | 1.435 |

| **Bond Angles (°) ** | |

| C-O-C | 61.5 |

| H-C-H | 115.3 |

| C-C-C (substituent) | 125.7 |

Visualization of Computational Workflow

The following diagram, generated using the DOT language, illustrates the logical workflow of a theoretical study on a substituted oxirane.

Conclusion

While direct theoretical studies on hettafluorobutyl oxirane are yet to be published, the computational methodologies for such an investigation are well-established. By employing techniques such as Density Functional Theory for geometry optimization and frequency analysis, researchers can gain significant insights into the molecular structure, stability, and electronic properties of this and other fluorinated oxiranes. The data and workflows presented in this guide provide a solid framework for initiating and interpreting these valuable theoretical studies.

References

- 1. Experimental and Theoretical Studies on the Molecular Structure, FT-IR, NMR, HOMO, LUMO, MESP, and Reactivity Descriptors of (E)-1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-3-(3,4,5-trimethoxyphenyl)prop-2-en-1-one – Material Science Research India [materialsciencejournal.org]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. Geometric and Hydrophilic Effects of Oxirane Compounds with a Four-Carbon Backbone on Clathrate Hydrate Formation - PMC [pmc.ncbi.nlm.nih.gov]

Solubility of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, a fluorinated epoxide of interest in various chemical and pharmaceutical applications. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on the theoretical principles governing its solubility in organic solvents, based on its chemical structure. Furthermore, it offers detailed, generalized experimental protocols for researchers to determine its solubility in their laboratories. This guide is intended to equip researchers, scientists, and drug development professionals with the foundational knowledge and practical methodologies required to effectively work with this compound.

Introduction to this compound

This compound is a fluorinated organic compound featuring a reactive epoxide ring and a heptafluorobutyl group.[1] Its molecular formula is C₆H₅F₇O.[1] The presence of the highly electronegative fluorine atoms significantly influences the molecule's physical and chemical properties, including its polarity, boiling point, and, critically, its solubility in various media. Fluorinated compounds often exhibit unique solubility profiles, which can be advantageous in specialized applications such as drug delivery, specialty coatings, and as intermediates in organic synthesis.[2]

Key Physicochemical Properties:

| Property | Value |

| Molecular Formula | C₆H₅F₇O[1] |

| Molecular Weight | 226.09 g/mol [1] |

| CAS Number | 1765-92-0[1] |

| Appearance | Likely a liquid at room temperature (based on related compounds) |

Expected Solubility Profile in Organic Solvents

The molecule possesses a polar oxirane (epoxide) ring, which can engage in dipole-dipole interactions and hydrogen bonding with protic solvents. However, the large, nonpolar, and lipophobic heptafluorobutyl group dominates a significant portion of the molecular structure. This fluorinated tail is expected to have low miscibility with many hydrocarbon-based and polar aprotic solvents.

General Solubility Predictions:

-

Fluorinated Solvents: The highest solubility is anticipated in fluorinated solvents such as hexafluoroisopropanol (HFIP)[3] or perfluoroalkanes, due to favorable interactions between the fluorinated tail of the solute and the solvent molecules.

-

Polar Aprotic Solvents: Solvents like acetone, tetrahydrofuran (THF), and ethyl acetate may exhibit partial solubility. The polarity of the epoxide ring will contribute to dissolution, but the fluorinated chain may limit miscibility.

-

Polar Protic Solvents: Alcohols such as ethanol and methanol are likely to be poor solvents. While the epoxide can act as a hydrogen bond acceptor, the large fluorinated group is expected to be poorly solvated.

-

Nonpolar Solvents: Hydrocarbon solvents like hexane and toluene are predicted to be very poor solvents. The polarity of the epoxide ring and the unique nature of the fluorinated chain will hinder dissolution in these nonpolar media.

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a systematic experimental approach is necessary. The following protocol outlines a generalized version of the widely accepted shake-flask method, which is considered the gold standard for solubility determination.[4][5]

Materials and Equipment

-

This compound (solute)

-

Selected organic solvents (high purity)

-

Analytical balance

-

Vials with screw caps and PTFE septa

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

Analytical instrumentation for quantification (e.g., Gas Chromatography with Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), or Nuclear Magnetic Resonance (NMR) spectroscopy)

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of a distinct undissolved phase of the solute should be visible.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed at the set temperature for at least 24 hours to allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a syringe. To avoid disturbing the sediment, it is advisable to withdraw the liquid from the upper portion of the solution.

-

Filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any suspended microparticles.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered saturated solution.

-

Prepare a series of calibration standards of the solute in the respective solvent.

-

Analyze the saturated solution and the calibration standards using a suitable analytical method (e.g., GC-MS or HPLC).

-

Determine the concentration of the solute in the saturated solution by comparing its response to the calibration curve.

-

-

Data Reporting:

-

Express the solubility in appropriate units, such as grams per 100 mL ( g/100 mL), milligrams per milliliter (mg/mL), or molarity (mol/L).

-

Record the temperature at which the solubility was determined.

-

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of the solubility of this compound in an organic solvent.

Conclusion

This technical guide has provided a foundational understanding of the anticipated solubility of this compound in organic solvents, based on its chemical structure. While specific quantitative data is currently lacking in the literature, the detailed experimental protocol presented herein offers a robust methodology for researchers to determine these values empirically. The unique properties imparted by the heptafluorobutyl group suggest that this compound will exhibit distinct solubility characteristics, making experimental verification essential for its successful application in research and development.

References

An In-depth Technical Guide on the Thermal Stability of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

Introduction

2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane is a fluorinated epoxide that combines the high polarity and reactivity of an oxirane ring with the unique properties imparted by a heptafluorobutyl group, such as thermal and chemical resistance. Understanding the thermal stability of this compound is crucial for its safe handling, storage, and application in various fields, including as a monomer for fluorinated polymers, a reactive intermediate in organic synthesis, and potentially in drug development as a building block for complex molecules.

The thermal stability of a compound is dictated by the strength of its chemical bonds. In the case of this compound, the C-F bonds are exceptionally strong, while the C-C, C-O, and C-H bonds are comparatively weaker and more susceptible to thermal cleavage. The strained oxirane ring also represents a point of potential thermal instability.

Thermal Behavior of Structurally Related Compounds

To infer the thermal stability of this compound, it is instructive to examine the thermal decomposition of related short-chain perfluoroalkyl compounds and fluorinated ethers. The thermal decomposition of per- and polyfluoroalkyl substances (PFAS) is generally initiated by the cleavage of the weakest bond in the molecule.[1][2] For many short-chain perfluoroalkyl carboxylic acids (PFCAs), this is often a C-C bond in the perfluorinated backbone rather than the more robust C-F bond.[1][2] The presence of functional groups tends to lower the overall thermal stability of perfluorinated molecules.

Studies on perfluoroalkyl ether carboxylic acids (PFECAs) indicate that the C-O ether bond is also a potential cleavage site during thermal decomposition.[1][2] The thermal breakdown of these compounds often proceeds through complex, multi-step radical reactions.[3]

| Compound Type | Key Structural Features | General Thermal Stability Remarks | Onset Decomposition Temperature (°C) (Approximate Range) |

| Short-Chain PFCAs (e.g., PFBA) | Perfluoroalkyl chain with a carboxyl group | Decomposition is often initiated by decarboxylation or C-C bond scission in the perfluoroalkyl chain.[1][2] | 150 - 200 |

| Perfluoroalkyl Sulfonic Acids (PFSAs) | Perfluoroalkyl chain with a sulfonic acid group | Generally more thermally stable than PFCAs, requiring higher temperatures for decomposition.[4] | ≥ 450 |

| Perfluoroalkanes (PFAs) | Fully fluorinated alkyl chain | Highly stable due to the strength of C-F and C-C bonds in the absence of functional groups. Stability tends to decrease with increasing chain length. | > 600 |

| Fluorinated Polymers (e.g., PTFE) | Long-chain perfluorinated polymer | Exhibit high thermal stability, with decomposition occurring at elevated temperatures.[5] The primary decomposition product of PTFE is its monomer, tetrafluoroethylene (TFE).[5][6] | 330 - 550 |

Postulated Thermal Decomposition of this compound

Based on the principles of thermal decomposition observed in related fluorinated compounds, a hypothetical degradation pathway for this compound can be proposed. The decomposition is likely to be initiated at the weakest points in the molecule: the strained oxirane ring and the C-C bond adjacent to the highly electronegative heptafluorobutyl group.

Primary Decomposition Pathways:

-

Ring-Opening and Rearrangement: The oxirane ring could undergo thermal ring-opening to form a diradical intermediate, which could then rearrange to form a fluorinated aldehyde or ketone.

-

C-C Bond Cleavage: The C-C bond between the oxirane ring and the heptafluorobutyl group could cleave, leading to the formation of a heptafluorobutyl radical and an oxiranylmethyl radical. These highly reactive radicals would then undergo further reactions.

-

Retro-ene Reaction: If there are abstractable hydrogen atoms, intramolecular hydrogen transfer followed by fragmentation is a possibility, though less likely in this specific structure.

The subsequent reactions of the initial fragments would likely involve radical recombination, disproportionation, and further fragmentation, leading to a complex mixture of smaller fluorinated and non-fluorinated volatile products.

Below is a Graphviz diagram illustrating a simplified, theoretical thermal decomposition pathway.

Caption: Theoretical thermal decomposition pathways for this compound.

Experimental Protocols

The thermal stability of a volatile or semi-volatile compound like this compound is typically evaluated using thermogravimetric analysis (TGA) coupled with differential scanning calorimetry (DSC).

4.1. Thermogravimetric Analysis (TGA)

-

Objective: To determine the temperature at which the compound begins to decompose by measuring mass loss as a function of temperature.

-

Instrumentation: A high-precision thermogravimetric analyzer.

-

Methodology:

-

A small, accurately weighed sample (typically 5-10 mg) is placed in an inert crucible (e.g., alumina or platinum).

-

The crucible is placed in the TGA furnace.

-

The furnace is purged with an inert gas (e.g., nitrogen or argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The sample is heated from ambient temperature to a final temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min).

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition (T_onset) and the temperature of maximum decomposition rate (T_peak).

-

4.2. Differential Scanning Calorimetry (DSC)

-

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

-

Instrumentation: A differential scanning calorimeter.

-

Methodology:

-

A small sample (typically 2-5 mg) is hermetically sealed in an aluminum or copper pan. An empty, sealed pan is used as a reference.

-

The sample and reference pans are placed in the DSC cell.

-

The cell is purged with an inert gas.

-

The sample is subjected to a controlled temperature program, typically a linear heating ramp (e.g., 10 °C/min).

-

The difference in heat flow between the sample and the reference is measured as a function of temperature.

-

The resulting DSC curve (heat flow vs. temperature) shows endothermic peaks for melting and boiling, and exothermic or endothermic peaks for decomposition.

-

Below is a Graphviz diagram illustrating a general experimental workflow for assessing thermal stability.

Caption: General experimental workflow for thermal stability analysis.

Conclusion

While direct experimental data on the thermal stability of this compound is currently lacking, an understanding of the thermal behavior of related fluorinated compounds allows for the formulation of a hypothetical decomposition framework. It is postulated that thermal degradation would be initiated by the cleavage of the oxirane ring or the adjacent C-C bond, leading to a cascade of radical reactions. Experimental validation using standard techniques such as TGA and DSC is essential to accurately determine the decomposition temperature, kinetics, and products. The protocols outlined in this guide provide a robust framework for conducting such an investigation. This information is critical for ensuring the safe application and for predicting the environmental fate of this and similar fluorinated compounds.

References

- 1. Mechanistic Investigations of Thermal Decomposition of Perfluoroalkyl Ether Carboxylic Acids and Short-Chain Perfluoroalkyl Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Thermal Phase Transition and Rapid Degradation of Forever Chemicals (PFAS) in Spent Media Using Induction Heating - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Thermal decomposition of fluoropolymers: Stability, decomposition products, and possible PFAS release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. turi.org [turi.org]

The Reactivity of the Oxirane Ring in Heptafluorobutyl Oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, a fluorinated epoxide, is a valuable building block in organic synthesis, particularly for the introduction of fluorinated moieties into molecular scaffolds. The presence of the electron-withdrawing heptafluorobutyl group significantly influences the reactivity of the adjacent oxirane ring, making it a subject of interest for the synthesis of novel pharmaceuticals and functional materials. This technical guide provides an in-depth analysis of the reactivity of the oxirane ring in heptafluorobutyl oxirane, drawing upon established principles of epoxide chemistry and the known effects of fluorine substitution. While specific experimental data for this exact molecule is limited in publicly available literature, this guide extrapolates from the reactivity of structurally similar fluorinated epoxides to provide a predictive overview of its chemical behavior.

Compound Profile:

| Property | Value |

| IUPAC Name | 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane |

| Synonyms | 3-(Perfluoropropyl)-1,2-epoxypropane, 1H,1H-Heptafluorobutyl epoxide |

| CAS Number | 1765-92-0 |

| Molecular Formula | C6H5F7O |

| Molecular Weight | 226.09 g/mol |

The Influence of the Heptafluorobutyl Group on Oxirane Reactivity

The heptafluorobutyl (C3F7) group is a potent electron-withdrawing group due to the high electronegativity of fluorine atoms. This has two major consequences for the reactivity of the oxirane ring:

-

Increased Electrophilicity: The electron-withdrawing nature of the C3F7 group polarizes the C-O bonds of the oxirane ring, making the carbon atoms more electrophilic and thus more susceptible to nucleophilic attack.

-

Regioselectivity of Ring-Opening: The electronic effect of the C3F7 group, combined with steric factors, dictates the regioselectivity of the ring-opening reaction. In general, nucleophilic attack is directed to a specific carbon of the oxirane ring.

Ring-Opening Reactions

The cleavage of the oxirane ring is the most characteristic reaction of epoxides. This can be achieved under either basic/neutral or acidic conditions, often with differing regiochemical outcomes.

Base-Catalyzed and Nucleophilic Ring-Opening (SN2 Mechanism)

Under basic or neutral conditions, the ring-opening of heptafluorobutyl oxirane is expected to proceed via a standard SN2 mechanism. Strong nucleophiles will attack one of the carbon atoms of the epoxide, leading to the opening of the three-membered ring.

Mechanism:

The reaction is initiated by the direct attack of a nucleophile on one of the epoxide carbons. Due to the steric bulk and the electron-withdrawing nature of the heptafluorobutyl group, the nucleophilic attack is predicted to occur predominantly at the less sterically hindered and less electron-deficient carbon atom (C1). This backside attack results in an inversion of stereochemistry at the site of attack. The resulting alkoxide is then protonated in a subsequent workup step to yield the final alcohol product.

Caption: Base-catalyzed ring-opening of heptafluorobutyl oxirane.

Expected Regioselectivity: The nucleophile attacks the less substituted carbon (C1) of the oxirane ring. This is due to a combination of steric hindrance from the bulky heptafluorobutyl group at C2 and the general trend for SN2 reactions on epoxides.

Representative Reactions (based on analogous fluorinated epoxides):

| Nucleophile | Reagents and Conditions | Expected Major Product |

| Amines | RNH₂, solvent (e.g., CH₃CN), room temp. to reflux | 1-Amino-3-(heptafluorobutyl)propan-2-ol |

| Thiols | RSH, base (e.g., NaH), solvent (e.g., THF) | 1-(Alkylthio)-3-(heptafluorobutyl)propan-2-ol |

| Alcohols | ROH, base (e.g., NaH), solvent (e.g., THF) | 1-Alkoxy-3-(heptafluorobutyl)propan-2-ol |

Acid-Catalyzed Ring-Opening (SN1/SN2-like Mechanism)

In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The subsequent nucleophilic attack can proceed through a mechanism with characteristics of both SN1 and SN2 reactions.

Mechanism:

The reaction begins with the protonation of the epoxide oxygen. This is followed by the attack of a nucleophile. For a primary/secondary epoxide like heptafluorobutyl oxirane, the attack of the nucleophile is generally favored at the less substituted carbon (C1), similar to an SN2 reaction. However, a significant partial positive charge may develop on the more substituted carbon (C2) in the transition state, stabilized by the alkyl chain. This can sometimes lead to a mixture of regioisomers, although attack at the primary carbon is expected to be the major pathway. The stereochemistry of the reaction is typically anti-addition.

Caption: Acid-catalyzed ring-opening of heptafluorobutyl oxirane.

Expected Regioselectivity: While the situation is more complex than in base-catalyzed opening, for primary/secondary fluorinated epoxides, nucleophilic attack under acidic conditions is still generally favored at the less substituted carbon atom. However, the possibility of attack at the more substituted carbon cannot be entirely ruled out and may be solvent and nucleophile dependent.

Representative Reactions (based on analogous fluorinated epoxides):

| Nucleophile | Reagents and Conditions | Expected Major Product |

| H₂O | Dilute H₂SO₄, H₂O | 3-(Heptafluorobutyl)propane-1,2-diol |

| Alcohols | ROH, catalytic H₂SO₄ | 1-Alkoxy-3-(heptafluorobutyl)propan-2-ol |

| Halides | HX (e.g., HBr, HCl) | 1-Halo-3-(heptafluorobutyl)propan-2-ol |

Experimental Protocols (Representative Examples)

The following are generalized experimental protocols for the ring-opening of fluorinated epoxides, which can be adapted for heptafluorobutyl oxirane. Note: These are illustrative and optimization for heptafluorobutyl oxirane would be required.

General Procedure for Nucleophilic Ring-Opening with an Amine

To a solution of heptafluorobutyl oxirane (1.0 eq) in a suitable solvent (e.g., acetonitrile or ethanol, 0.5 M) is added the amine (1.1-1.5 eq). The reaction mixture is stirred at room temperature or heated to reflux and monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure. The residue is purified by column chromatography on silica gel to afford the desired amino alcohol.

General Procedure for Nucleophilic Ring-Opening with a Thiol

To a suspension of sodium hydride (1.2 eq) in anhydrous THF at 0 °C is added the thiol (1.2 eq) dropwise. The mixture is stirred at 0 °C for 30 minutes. A solution of heptafluorobutyl oxirane (1.0 eq) in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC or GC-MS). The reaction is quenched by the addition of saturated aqueous NH₄Cl solution. The aqueous layer is extracted with ethyl acetate, and the combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product is purified by column chromatography.

Applications in Drug Development

The ring-opening of heptafluorobutyl oxirane provides access to a variety of fluorinated 1,2-bifunctional compounds. These scaffolds are of significant interest in drug discovery. The incorporation of the heptafluorobutyl group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates. The resulting fluorinated alcohols, amines, and ethers can serve as key intermediates in the synthesis of complex pharmaceutical agents.

Conclusion

The oxirane ring in heptafluorobutyl oxirane is an activated electrophilic system poised for nucleophilic attack. The strong electron-withdrawing effect of the heptafluorobutyl group governs its reactivity, leading to predictable regiochemical outcomes in ring-opening reactions. Under basic or neutral conditions, an SN2 mechanism favors attack at the less substituted carbon. Under acidic conditions, the reaction proceeds via a protonated intermediate, with nucleophilic attack also generally occurring at the less hindered position. The versatility of these ring-opening reactions makes heptafluorobutyl oxirane a valuable synthon for the preparation of fluorinated molecules with potential applications in medicinal chemistry and materials science. Further experimental studies on this specific molecule are warranted to fully elucidate its reactivity profile and expand its synthetic utility.

Methodological & Application

Application Notes and Protocols for the Ring-Opening Polymerization of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the ring-opening polymerization (ROP) of the fluorinated monomer, 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane. The resulting polyether, poly[this compound], is a fluorinated polymer with significant potential in various high-performance applications, including specialty lubricants, hydrophobic coatings, and advanced materials for biomedical devices. Due to the electron-withdrawing nature of the heptafluorobutyl group, specific polymerization strategies are required to achieve controlled polymer growth and desired material properties. This document outlines both anionic and cationic ring-opening polymerization approaches, providing hypothetical yet plausible experimental parameters based on established principles for structurally similar fluorinated epoxides.

Introduction

Fluorinated polymers are a class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low surface energy, and biocompatibility. The incorporation of fluorine atoms into a polymer backbone can impart unique characteristics that are highly sought after in advanced material applications. The ring-opening polymerization of fluorinated oxiranes is a versatile method to produce fluorinated polyethers.

The monomer, this compound, is a promising candidate for the synthesis of novel fluorinated polyethers with pendant heptafluorobutyl groups. The presence of a methylene spacer between the oxirane ring and the perfluoroalkyl chain is crucial, as it mitigates the strong electron-withdrawing effect of the fluorine atoms, allowing for a more controlled polymerization process. This document details potential protocols for both anionic and cationic ring-opening polymerization of this monomer.

Polymerization Mechanisms

The ring-opening polymerization of this compound can proceed through either an anionic or a cationic mechanism. The choice of mechanism will significantly influence the polymer's structure, molecular weight, and polydispersity.

Anionic Ring-Opening Polymerization

Anionic ROP is often preferred for producing well-defined polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity index, PDI). The polymerization is typically initiated by a nucleophile that attacks one of the carbon atoms of the oxirane ring, leading to its opening and the formation of an alkoxide propagating species.

Application Notes & Protocols: Cationic Polymerization of 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane

Audience: Researchers, scientists, and drug development professionals.

Introduction

Fluorinated polymers are a unique class of materials renowned for their exceptional properties, including high thermal stability, chemical inertness, low dielectric constants, and hydrophobicity.[1] These characteristics make them highly valuable in advanced applications ranging from electronics and optics to specialized coatings and biomedical devices.[1] The polymerization of fluorinated monomers, such as 2-(2,2,3,3,4,4,4-Heptafluorobutyl)oxirane, allows for the synthesis of polyethers with a flexible polymer backbone and fluorinated side chains.

This document provides a detailed overview of the cationic ring-opening polymerization (CROP) of this compound. It includes the reaction mechanism, experimental protocols, and potential applications of the resulting polymer, poly(this compound).

Cationic Ring-Opening Polymerization (CROP) Mechanism

The polymerization of oxiranes (epoxides) proceeds via a cationic ring-opening mechanism. This process involves three main stages: initiation, propagation, and termination. The high ring strain of the three-membered oxirane ring makes it susceptible to nucleophilic attack and subsequent polymerization.[2][3]

2.1 Initiation Initiation involves the formation of a cationic species that attacks the oxygen atom of the oxirane ring. This can be achieved using strong protic acids (e.g., triflic acid), Lewis acids (e.g., BF₃, AlCl₃) often with a proton source like water or alcohol as a co-initiator, or photoinitiators.[2][4] The initiator protonates or coordinates with the oxygen atom of the oxirane, activating the ring for nucleophilic attack by another monomer unit. The counterion generated should be weakly nucleophilic to prevent premature termination.[2]

2.2 Propagation During propagation, the newly formed active center (a cyclic oxonium ion) is attacked by the oxygen atom of another monomer molecule. This process repeats, leading to the growth of the linear polyether chain. The reactivity of heterocyclic monomers like oxirane is largely influenced by their ring strain.[2][3]

2.3 Termination and Chain Transfer Termination can occur when the propagating cationic chain end combines with the counterion, a nucleophilic impurity, or through chain transfer to the monomer or solvent.[2][4] These events stop the growth of an individual polymer chain. Controlling these reactions is crucial for achieving a desired molecular weight and a narrow molecular weight distribution.

Below is a diagram illustrating the general mechanism for the cationic ring-opening polymerization of an oxirane.

Caption: General mechanism of cationic ring-opening polymerization.

Experimental Protocols

This section provides a general protocol for the cationic polymerization of this compound.

3.1 Materials

-

Monomer: this compound (CAS: 1765-92-0)[5]

-

Initiator: Trifluoromethanesulfonic acid (TfOH) or Boron trifluoride diethyl etherate (BF₃·OEt₂)

-

Solvent: Dichloromethane (CH₂Cl₂), anhydrous

-

Quenching Agent: Methanol or Ammonia in methanol

-

Precipitation Solvent: Hexane or Methanol

-

Inert Gas: Nitrogen or Argon

3.2 General Polymerization Procedure

-

Preparation: All glassware should be flame-dried under vacuum and cooled under an inert atmosphere (Nitrogen or Argon) to exclude moisture. Solvents must be anhydrous.

-

Reaction Setup: In a Schlenk flask equipped with a magnetic stirrer, dissolve the monomer, this compound, in anhydrous dichloromethane.

-

Initiation: Cool the solution to the desired temperature (e.g., 0 °C or -78 °C) in an ice or dry ice/acetone bath. Add the initiator (e.g., a solution of TfOH in CH₂Cl₂) dropwise via syringe while stirring. The reaction is often exothermic.[6]

-

Polymerization: Allow the reaction to proceed for a specified time (e.g., 1 to 24 hours) at the chosen temperature. Monitor the reaction progress by taking aliquots and analyzing them via ¹H NMR or Gas Chromatography (GC) to determine monomer conversion.

-

Termination/Quenching: Terminate the polymerization by adding a quenching agent, such as methanol or a solution of ammonia in methanol, to neutralize the acidic initiator and cap the growing polymer chains.

-

Purification:

-

Concentrate the polymer solution using a rotary evaporator.

-

Redissolve the concentrated polymer in a small amount of a suitable solvent (e.g., THF).

-

Precipitate the polymer by slowly adding the solution to a vigorously stirred non-solvent, such as hexane or methanol.

-

Collect the precipitated polymer by filtration.

-

Wash the polymer with the non-solvent to remove any unreacted monomer and initiator residues.

-

-

Drying: Dry the purified polymer under vacuum at a moderate temperature (e.g., 40-60 °C) until a constant weight is achieved.

Caption: General experimental workflow for cationic polymerization.

Data and Characterization

While specific quantitative data for the polymerization of this compound is not widely available in the public domain, the following table presents hypothetical data based on typical outcomes for similar fluorinated epoxides. The properties of the resulting polymer are highly dependent on the reaction conditions.

Table 1: Hypothetical Polymerization Data under Various Conditions

| Entry | Initiator | [Monomer]:[Initiator] | Temp. (°C) | Time (h) | Conversion (%) | Mₙ ( g/mol ) | PDI (Mₙ/Mₙ) |

| 1 | TfOH | 100:1 | 0 | 4 | 95 | 18,000 | 1.35 |

| 2 | TfOH | 200:1 | 0 | 6 | 92 | 35,000 | 1.42 |

| 3 | BF₃·OEt₂ | 100:1 | 0 | 12 | 88 | 15,500 | 1.60 |

| 4 | BF₃·OEt₂ | 100:1 | -20 | 24 | 90 | 16,200 | 1.51 |

Mₙ = Number-average molecular weight; PDI = Polydispersity Index

4.1 Polymer Characterization The synthesized poly(this compound) should be characterized using standard analytical techniques:

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (PDI).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C): To confirm the polymer structure and verify the absence of monomer.

-

Differential Scanning Calorimetry (DSC): To determine the glass transition temperature (T₉). For comparison, the related poly(2,2,3,3,4,4,4-heptafluorobutyl methacrylate) has a T₉ of 65 °C.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability and decomposition temperature of the polymer.

Applications in Research and Drug Development

The unique properties of fluorinated polyethers derived from monomers like this compound suggest several high-value applications.

-

Drug Delivery: The hydrophobic and lipophobic nature of the fluorinated segments can be utilized in creating amphiphilic block copolymers for constructing micelles or vesicles for controlled drug release. These structures can encapsulate therapeutic agents, potentially improving their stability and bioavailability.

-

Biomaterials and Medical Coatings: Due to their chemical inertness and low surface energy, these polymers are excellent candidates for creating biocompatible and anti-fouling coatings for medical devices and implants. This can reduce protein adsorption and cellular adhesion, minimizing adverse biological responses.

-

Specialty Excipients: In pharmaceutical formulations, fluorinated polymers could serve as specialty excipients to improve the solubility of poorly soluble drugs or to create stable emulsions and suspensions.

-

Diagnostic Imaging: The presence of the ¹⁹F nucleus allows for the potential use of these polymers as contrast agents in fluorine-based Magnetic Resonance Imaging (MRI), a technique that offers high contrast with no background signal from biological tissues.

References

- 1. api.pageplace.de [api.pageplace.de]

- 2. Cationic polymerization - Wikipedia [en.wikipedia.org]

- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. (2,2,3,3,4,4,4-Heptafluorobutyl)oxirane | C6H5F7O | CID 2774886 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Application Notes and Protocols for the Synthesis of Poly(heptafluorobutyl oxirane) for Hydrophobic Coatings

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the synthesis of poly(heptafluorobutyl oxirane), a fluorinated polyether with significant potential for creating hydrophobic surfaces. The protocol is divided into two main stages: the synthesis of the monomer, 2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl) oxirane (HFEE), and its subsequent polymerization to yield poly(HFEE). The resulting polymer can be applied as a coating to various substrates to impart water-repellent properties, which are of interest in diverse fields including medical devices, drug delivery systems, and specialized laboratory equipment.

Data Presentation

| Polymer Coating | Water Contact Angle (Advancing/Receding) [°] | Reference |

| Poly(HFEE) (Expected) | > 90 | N/A |

| Polyurethane (PU) | 131.5 ± 8.0 / - | [1] |

| Fluorinated Polyurethane (PU-co-PFPE) | 128.8 ± 5.2 / - | [1] |

| Fluorinated Ethylene Propylene (FEP) | 108.5 / - | [2] |

| Polytetrafluoroethylene (PTFE) | 109 / - | [2] |

| Poly(chlorotrifluoroethylene) (PCTFE) | 99.3 / - | [2] |

| Epoxy Resin | 76.3 / - | [2] |

Experimental Protocols

Part 1: Synthesis of 2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl) oxirane (HFEE) Monomer

This protocol is adapted from the synthesis of a similar fluorinated glycidyl ether.

Materials:

-

Epichlorohydrin

-

2,2,3,3,4,4,4-heptafluoro-1-butanol

-

Sodium hydroxide (NaOH)

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB)

-

Anhydrous toluene

-

Anhydrous magnesium sulfate (MgSO₄)

-

Deionized water

-

Diethyl ether

Equipment:

-

Three-necked round-bottom flask

-

Reflux condenser

-

Dropping funnel

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a flame-dried three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add 2,2,3,3,4,4,4-heptafluoro-1-butanol and a catalytic amount of phase-transfer catalyst (e.g., 1-2 mol%) in anhydrous toluene.

-

Addition of Sodium Hydroxide: Prepare a concentrated aqueous solution of sodium hydroxide (e.g., 50% w/w). Slowly add the NaOH solution to the stirred mixture in the flask at room temperature.

-

Addition of Epichlorohydrin: From the dropping funnel, add epichlorohydrin dropwise to the reaction mixture over a period of 1-2 hours. An exothermic reaction may be observed. Maintain the reaction temperature below 40°C using a water bath if necessary.

-

Reaction: After the addition of epichlorohydrin is complete, continue stirring the mixture at 40-50°C for 4-6 hours to ensure the reaction goes to completion.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Add deionized water to dissolve the precipitated sodium chloride.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer sequentially with deionized water (2-3 times) and brine.

-

Dry the organic layer over anhydrous magnesium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent (toluene) and any unreacted epichlorohydrin using a rotary evaporator.

-

The crude product can be further purified by vacuum distillation to obtain the pure 2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl) oxirane (HFEE) monomer.

-

Part 2: Cationic Ring-Opening Polymerization of HFEE

This protocol is based on the polymerization of HFEE for binder applications and is adapted here for the synthesis of a coating material.

Materials:

-

Purified 2-(2,2,3,3,4,4,4-heptafluorobutoxymethyl) oxirane (HFEE) monomer

-

Cationic initiator (e.g., boron trifluoride diethyl etherate, BF₃·OEt₂)

-

Anhydrous dichloromethane (DCM) as solvent

-

Methanol (for quenching)

-

Hexanes (for precipitation)

Equipment:

-

Schlenk flask or a flame-dried round-bottom flask with a septum

-

Magnetic stirrer

-

Syringes for liquid transfer

-

Inert atmosphere setup (e.g., nitrogen or argon line)

-

Low-temperature bath (e.g., ice-water bath)

Procedure:

-

Reaction Setup: Under an inert atmosphere, add the purified HFEE monomer to a Schlenk flask containing anhydrous dichloromethane (DCM) via syringe. Cool the solution to 0°C using an ice-water bath.

-

Initiation: In a separate, dry vial, prepare a solution of the cationic initiator (e.g., BF₃·OEt₂) in anhydrous DCM. Add the initiator solution dropwise to the stirred monomer solution at 0°C.

-

Polymerization: Allow the reaction to proceed at 0°C for 24 hours under an inert atmosphere. The viscosity of the solution may increase as the polymerization progresses.

-

Quenching: After the desired reaction time, quench the polymerization by adding a small amount of methanol to the reaction mixture.

-

Purification:

-

Concentrate the polymer solution using a rotary evaporator.

-

Dissolve the concentrated polymer in a minimal amount of a suitable solvent (e.g., dichloromethane or a fluorinated solvent).

-

Precipitate the polymer by adding the solution dropwise to a large volume of a non-solvent, such as cold hexanes, with vigorous stirring.

-

Collect the precipitated polymer by filtration or decantation.

-

Dry the polymer under vacuum to a constant weight.

-

Visualization of Experimental Workflows

Caption: Workflow for the synthesis of the HFEE monomer.

Caption: Workflow for the polymerization of HFEE to poly(HFEE).

Application of the Hydrophobic Coating

Materials:

-

Synthesized poly(HFEE)

-

A suitable volatile solvent (e.g., a fluorinated solvent like HFE-7100 or a ketone like acetone, depending on solubility)

-

Substrate to be coated (e.g., glass slide, silicon wafer, medical-grade plastic)

Equipment:

-

Spin coater, dip coater, or spray gun

-

Ultrasonic bath

-

Oven or hotplate

Procedure:

-

Substrate Preparation: Thoroughly clean the substrate to ensure proper adhesion of the coating. A typical procedure involves sequential sonication in a detergent solution, deionized water, and a solvent like isopropanol or acetone, followed by drying with a stream of nitrogen or in an oven.

-

Polymer Solution Preparation: Dissolve the synthesized poly(HFEE) in a suitable volatile solvent to prepare a solution of the desired concentration (e.g., 0.5 - 5 wt%). The concentration will influence the final thickness of the coating.

-

Coating Application:

-

Spin Coating: Dispense the polymer solution onto the center of the substrate and spin at a set speed (e.g., 1000-4000 rpm) for a specific duration (e.g., 30-60 seconds).

-

Dip Coating: Immerse the substrate into the polymer solution and withdraw it at a constant, controlled speed.

-

Spray Coating: Use a spray gun to apply a fine mist of the polymer solution onto the substrate.

-

-